4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S/c1-18-24(25(30)28-14-12-20(13-15-28)16-19-6-4-3-5-7-19)32-26-27-23(17-29(18)26)21-8-10-22(31-2)11-9-21/h3-11,17,20H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDFIYFWQOUAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to 4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine exhibit diverse biological activities:
- Antimicrobial Properties : Studies have shown that thiazole derivatives possess significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, with promising results indicating their potential as antimicrobial agents .
- Antitumor Activity : The compound's structure suggests it may induce apoptosis in cancer cells. Similar thiazole derivatives have been reported to activate caspases and down-regulate anti-apoptotic proteins, leading to increased cell death in tumor cells .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various bacterial strains. The results demonstrated that specific modifications in the structure led to enhanced activity against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL .
Case Study 2: Anti-tumor Mechanism
Research focused on the anti-tumor properties of thiazole derivatives showed that they could induce cell cycle arrest at the S phase and promote apoptosis in cancer cell lines. The study highlighted the role of caspase activation in mediating these effects .
Mechanism of Action
The mechanism of action of 4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Imidazo[2,1-b][1,3]Thiazole Derivatives
- 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole (): Structural Difference: Replaces the 4-methoxyphenyl group with a nitro-substituted phenyl. Applications: Listed under multiple synonyms (e.g., NSC231625, ZINC00129081), suggesting historical screening in drug discovery pipelines .
6-(4-Methoxy-3-Methylphenyl)-3-Methylimidazo[2,1-b]Thiazole-5-Carboxaldehyde ():
Piperidine-Linked Heterocycles
- 1-Benzyl-4-[2-(5-Phenyl-1,3,4-Thiadiazole-2-yl)Aminoethyl]Piperidine (): Structural Difference: Replaces the imidazothiazole-carbonyl group with a thiadiazole-ethylamine chain.
Pharmacological and Physicochemical Comparisons
| Compound Name | Key Structural Features | Pharmacological Target (Inferred) | Potency (Relative) | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, methyl-imidazothiazole | CNS receptors, kinases | Moderate | Low (logP ~3.5) |
| 6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole | Nitrophenyl, no piperidine | Anticancer/antimicrobial | High | Very low (logP ~4.2) |
| 1-Benzyl-4-[2-(5-phenyl-thiadiazole)ethyl]Piperidine | Thiadiazole-ethylamine | Cholinergic systems | Moderate | Moderate (logP ~2.8) |
| 4-(4-Fluorobenzoyl)Piperidine HCl | Fluorobenzoyl, no heterocycle | GPCRs (e.g., serotonin receptors) | Low | High (logP ~1.9) |
Notes:
Biological Activity
The compound 4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a piperidine moiety with an imidazo[2,1-b][1,3]thiazole core, which is known for various pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O2S
- Molecular Weight : 415.53 g/mol
- CAS Number : Not specified in the available literature.
The compound's structure includes a benzyl group and a methoxyphenyl substituent, which are significant for its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features to This compound exhibit notable anticancer activity. The imidazo[2,1-b][1,3]thiazole scaffold has been associated with cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Studies show that similar thiazole-based compounds demonstrate significant cytotoxicity against cancer cell lines such as HeLa and Jurkat cells. For instance, derivatives of imidazo[2,1-b][1,3]thiazoles have shown IC50 values in the nanomolar range against these cell lines .
The mechanism of action for this compound is believed to involve the inhibition of key cellular pathways related to cancer proliferation. Specifically, it may interact with enzymes or receptors involved in tumor growth and survival.
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor metabolism or proliferation pathways .
- Receptor Interaction : There is evidence suggesting that similar compounds can act on specific receptors that modulate cell survival and apoptosis .
Anticonvulsant Activity
In addition to its anticancer properties, compounds within this chemical class have also been evaluated for anticonvulsant activity. For example:
- Activity Assessment : Several thiazole derivatives have demonstrated anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Imidazo[2,1-b][1,3]thiazole derivative | Anticancer (HeLa) | 0.5 |
| Compound B | Thiazole-based analog | Anticonvulsant | 0.8 |
| Compound C | Related piperidine derivative | Antitumor (Jurkat) | 0.3 |
Case Study 1: Anticancer Efficacy
A study involving a series of imidazo[2,1-b][1,3]thiazole derivatives reported significant cytotoxicity against murine leukemia and human cervix carcinoma cells. The lead compound exhibited an IC50 value of 0.5 µM against HeLa cells, suggesting potent anticancer properties .
Case Study 2: Anticonvulsant Screening
Another investigation focused on the anticonvulsant properties of thiazole derivatives revealed that certain compounds effectively eliminated tonic-clonic seizures in animal models with an ED50 value indicating strong protective effects .
Q & A
Basic: What synthetic strategies are optimal for preparing 4-benzyl-1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Thiazole ring formation : Use NaH in toluene for cyclization of precursors like acetylated pyrazoles (e.g., acetyl-5-(4-methoxyphenyl)pyrazole-3-carboxylate) with hydrazine derivatives .
- Piperidine coupling : React the imidazothiazole carbonyl intermediate with 4-benzylpiperidine via amide bond formation, employing coupling agents like EDC/HOBt in DMF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol yields >95% purity .
Basic: Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the benzyl (δ 3.7–4.2 ppm, multiplet), methoxyphenyl (δ 3.8 ppm, singlet), and imidazothiazole protons (δ 6.8–7.5 ppm, aromatic). Confirm carbonyl resonance at ~170 ppm in 13C NMR .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error (e.g., C₂₈H₂₆N₃O₂S requires m/z 468.1745; experimental: 468.1748) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and aromatic C-H bending (800–850 cm⁻¹) .
Advanced: How to address discrepancies between experimental NMR data and computational predictions?
Methodological Answer:
- Step 1 : Re-optimize computational models (e.g., DFT at B3LYP/6-311+G(d,p)) using solvent corrections (PCM for DMSO or CDCl₃) .
- Step 2 : Compare experimental coupling constants (e.g., vicinal protons in piperidine) with computed dihedral angles to identify conformational mismatches .
- Step 3 : Validate purity via HPLC (C18 column, 95:5 H₂O/ACN) to rule out impurities causing signal splitting .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., 4-CF₃) to assess impact on antifungal activity against Candida spp. .
- Piperidine substitution : Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility and compare IC₅₀ values in kinase inhibition assays .
- Bioisosteric replacement : Substitute imidazothiazole with triazolo-thiadiazole and evaluate cytotoxicity (e.g., MTT assay on HeLa cells) .
Advanced: What computational protocols are recommended for target identification via molecular docking?
Methodological Answer:
- Target selection : Prioritize enzymes like 14α-demethylase (PDB: 3LD6) based on structural homology to known inhibitors .
- Docking workflow : Use AutoDock Vina with Lamarckian GA parameters. Set grid boxes to encompass active sites (e.g., 25 ų for 3LD6) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Use MD simulations (100 ns) to assess binding stability .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for IC₅₀) .
- Solvent effects : Test DMSO concentrations ≤0.1% to avoid false negatives in enzyme inhibition assays (e.g., CYP450 isoforms) .
- Data triangulation : Cross-validate with SPR (surface plasmon resonance) to measure direct binding affinity (KD) .
Advanced: What stability studies are essential for this compound under varying conditions?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for lyophilization) .
- Photodegradation : Expose to UV light (254 nm) for 48 hrs and monitor via HPLC for byproduct formation .
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 72 hrs; quantify intact compound using LC-MS .
Advanced: How to prioritize HRMS over NMR for assessing purity in complex mixtures?
Methodological Answer:
- HRMS utility : Detect trace impurities (<0.5%) via high-resolution isotopic patterns (e.g., [M+Na]+ adducts) .
- NMR limitations : Overlapping signals (e.g., aromatic regions) may obscure minor contaminants. Use 2D NMR (HSQC, HMBC) for ambiguous cases .
- Complementary use : Combine HRMS data with 1H NMR integration for quantitative purity assessment .
Advanced: What are best practices for molecular docking validation in ligand-enzyme studies?
Methodological Answer:
- Redocking controls : Re-dock co-crystallized ligands (e.g., fluconazole in 3LD6) to ensure RMSD <2.0 Å .
- Consensus scoring : Use multiple scoring functions (AutoDock, Glide, Gold) to rank binding poses .
- Water network analysis : Retain crystallographic water molecules mediating hydrogen bonds during docking .
Advanced: How to design analogs with modified heterocyclic cores for enhanced selectivity?
Methodological Answer:
- Scaffold hopping : Replace imidazothiazole with triazolo[3,4-b]thiadiazole and compare LogP values (ClogP vs. experimental) .
- Electrostatic tuning : Introduce fluorine at the 6-position of the thiazole ring to modulate pKa and membrane permeability .
- Synthetic feasibility : Use flow chemistry for high-throughput optimization of Suzuki-Miyaura couplings (e.g., 4-methoxyphenyl boronic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
